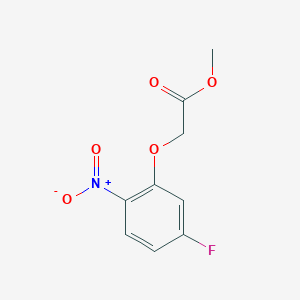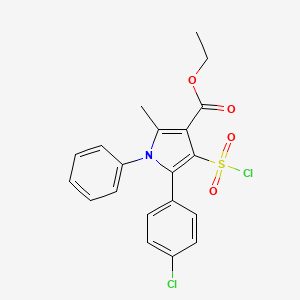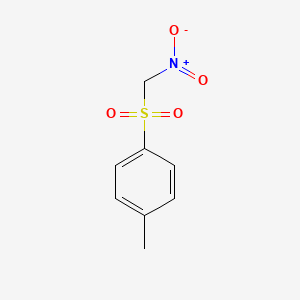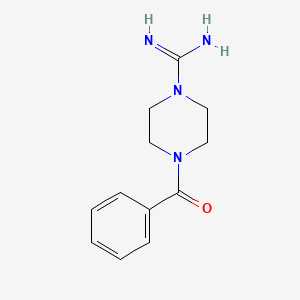
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Vue d'ensemble
Description
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, also known as MFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a colorless liquid that is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Fluorescent Chemosensors
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is relevant in the development of fluorescent chemosensors, used to detect a wide range of analytes. Roy (2021) discusses the use of related compounds for detecting metal ions, anions, and neutral molecules, highlighting the importance of such chemicals in creating high selectivity and sensitivity chemosensors for environmental and biological applications (Roy, 2021).
Atmospheric Chemistry of Nitrophenols
The study by Harrison et al. (2005) reviews the atmospheric occurrence of nitrophenols, which share a structural resemblance with Methyl 2-(5-fluoro-2-nitrophenoxy)acetate. These compounds arise from combustion processes and pesticide hydrolysis, affecting atmospheric chemistry and potentially human health through air quality (Harrison et al., 2005).
Synthesis and Organic Chemistry
Qiu et al. (2009) describe the synthesis of 2-Fluoro-4-bromobiphenyl, a process that could be analogous to or involve compounds like Methyl 2-(5-fluoro-2-nitrophenoxy)acetate. This research highlights the compound's role in manufacturing pharmaceuticals and the challenges associated with synthesizing such molecules efficiently and safely (Qiu et al., 2009).
Environmental and Toxicological Studies
The occurrence and impact of compounds structurally related to Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, such as nitrophenols and their derivatives, in the environment are significant areas of research. Studies focus on their production, environmental presence, degradation pathways, and potential toxicity to ecosystems and human health. For example, Bedoux et al. (2012) explore the environmental occurrence, toxicity, and degradation of triclosan, indicating the broader context of environmental research relevant to similar compounds (Bedoux et al., 2012).
Propriétés
IUPAC Name |
methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCCKAYVNDMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381506 | |
| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
CAS RN |
116355-65-8 | |
| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)




![2-Ethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1621500.png)





![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)

